molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6

1,4-Dioxaspiro[4.11]hexadecane

Cat. No.: B13768063
CAS No.: 650-06-6
M. Wt: 226.35 g/mol
InChI Key: BMFLFTKDKRUVMF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.11]hexadecane is a heterocyclic organic compound with the molecular formula C14H26O2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.11]hexadecane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spirocyclic acetal, which is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often using continuous distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.11]hexadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent by forming hydrogen bonds with proteins and nucleic acids, thereby enhancing their stability and activity. In chemical reactions, its spirocyclic structure allows it to act as a versatile intermediate, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.4]nonane
  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 2,3-dimethyl-1,4-dioxaspiro[4.11]hexadecane

Uniqueness

1,4-Dioxaspiro[4.11]hexadecane stands out due to its larger spirocyclic ring, which imparts greater stability and unique reactivity compared to smaller spirocyclic compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

CAS No.

650-06-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1,4-dioxaspiro[4.11]hexadecane

InChI

InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2

InChI Key

BMFLFTKDKRUVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)OCCO2

Origin of Product

United States

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